Cas no 2138081-24-8 (1-(iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane)

1-(Iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane is a specialized organoiodine compound featuring a cyclopentane core substituted with an iodomethyl group and a 3-methylbutan-2-yloxy moiety. This structure imparts reactivity suitable for applications in organic synthesis, particularly in nucleophilic substitution and coupling reactions. The presence of the iodine atom enhances its utility as an alkylating agent or intermediate in the preparation of complex molecules. The steric and electronic properties of the 3-methylbutan-2-yloxy group may influence selectivity in synthetic pathways. This compound is of interest in pharmaceutical and materials chemistry research, where controlled functionalization of cyclic frameworks is required. Proper handling under inert conditions is recommended due to the potential lability of the C-I bond.
1-(iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane structure
2138081-24-8 structure
Product name:1-(iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane
CAS No:2138081-24-8
MF:C11H21IO
MW:296.188316106796
CID:5806708
PubChem ID:165489716

1-(iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane Chemical and Physical Properties

Names and Identifiers

    • 1-(iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane
    • 2138081-24-8
    • EN300-1134931
    • 1-(iodomethyl)-1-[(3-methylbutan-2-yl)oxy]cyclopentane
    • Inchi: 1S/C11H21IO/c1-9(2)10(3)13-11(8-12)6-4-5-7-11/h9-10H,4-8H2,1-3H3
    • InChI Key: XRUAOXQVTFEXFY-UHFFFAOYSA-N
    • SMILES: ICC1(CCCC1)OC(C)C(C)C

Computed Properties

  • Exact Mass: 296.06371g/mol
  • Monoisotopic Mass: 296.06371g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2Ų
  • XLogP3: 4

1-(iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1134931-5.0g
1-(iodomethyl)-1-[(3-methylbutan-2-yl)oxy]cyclopentane
2138081-24-8
5g
$2692.0 2023-06-09
Enamine
EN300-1134931-1g
1-(iodomethyl)-1-[(3-methylbutan-2-yl)oxy]cyclopentane
2138081-24-8 95%
1g
$842.0 2023-10-26
Enamine
EN300-1134931-0.5g
1-(iodomethyl)-1-[(3-methylbutan-2-yl)oxy]cyclopentane
2138081-24-8 95%
0.5g
$809.0 2023-10-26
Enamine
EN300-1134931-2.5g
1-(iodomethyl)-1-[(3-methylbutan-2-yl)oxy]cyclopentane
2138081-24-8 95%
2.5g
$1650.0 2023-10-26
Enamine
EN300-1134931-10.0g
1-(iodomethyl)-1-[(3-methylbutan-2-yl)oxy]cyclopentane
2138081-24-8
10g
$3992.0 2023-06-09
Enamine
EN300-1134931-10g
1-(iodomethyl)-1-[(3-methylbutan-2-yl)oxy]cyclopentane
2138081-24-8 95%
10g
$3622.0 2023-10-26
Enamine
EN300-1134931-0.1g
1-(iodomethyl)-1-[(3-methylbutan-2-yl)oxy]cyclopentane
2138081-24-8 95%
0.1g
$741.0 2023-10-26
Enamine
EN300-1134931-0.05g
1-(iodomethyl)-1-[(3-methylbutan-2-yl)oxy]cyclopentane
2138081-24-8 95%
0.05g
$707.0 2023-10-26
Enamine
EN300-1134931-0.25g
1-(iodomethyl)-1-[(3-methylbutan-2-yl)oxy]cyclopentane
2138081-24-8 95%
0.25g
$774.0 2023-10-26
Enamine
EN300-1134931-1.0g
1-(iodomethyl)-1-[(3-methylbutan-2-yl)oxy]cyclopentane
2138081-24-8
1g
$928.0 2023-06-09

Additional information on 1-(iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane

Research Briefing on 1-(iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane (CAS: 2138081-24-8)

1-(Iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane (CAS: 2138081-24-8) is a specialized chemical compound that has recently gained attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyclopentane backbone and functional groups, has been investigated for its potential applications in drug synthesis and medicinal chemistry. Recent studies have explored its utility as an intermediate in the development of novel therapeutic agents, particularly in the context of targeted drug delivery and prodrug strategies.

The synthesis and characterization of 1-(iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane have been detailed in several recent publications. Researchers have employed advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm its structural integrity. The compound's reactivity, particularly the iodomethyl group, has been leveraged in nucleophilic substitution reactions, making it a valuable building block for more complex molecules. Its stability under various conditions has also been a focal point of investigation, with findings suggesting its suitability for use in diverse chemical environments.

In the realm of pharmaceutical applications, 1-(iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane has shown promise as a precursor in the synthesis of bioactive molecules. Recent studies have highlighted its role in the development of antiviral and anticancer agents, where its structural motifs contribute to enhanced binding affinity and selectivity. For instance, derivatives of this compound have been tested in vitro against specific cancer cell lines, demonstrating notable cytotoxic effects. These findings underscore its potential as a scaffold for drug discovery.

Further research has explored the pharmacokinetic properties of 1-(iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane and its derivatives. Studies involving animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary results indicate favorable bioavailability and low toxicity, which are critical factors for its advancement into preclinical trials. However, challenges such as metabolic stability and potential off-target effects remain areas of active investigation.

The compound's mechanism of action has also been a subject of interest. Computational modeling and molecular docking studies have been employed to predict its interactions with biological targets. These simulations suggest that 1-(iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane may modulate specific enzymatic pathways, offering a rationale for its observed bioactivity. Such insights are invaluable for guiding the design of next-generation therapeutics based on this chemical framework.

In conclusion, 1-(iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane (CAS: 2138081-24-8) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its synthetic accessibility, structural versatility, and demonstrated bioactivity make it a compelling candidate for further exploration. Ongoing studies aim to optimize its properties and expand its applications, paving the way for its potential integration into therapeutic regimens. This briefing underscores the importance of continued research to fully realize its scientific and medical potential.

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